Norclomipramine
Description
Significance as a Major Metabolite in Preclinical and In Vitro Studies
Desmethylclomipramine is the main active metabolite of clomipramine (B1669221), formed primarily through N-demethylation in the liver by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP1A2. pharmgkb.orgdrugbank.comwinona.edu In preclinical studies, it has been observed that plasma concentrations of desmethylclomipramine are often higher than those of the parent compound, clomipramine. researchgate.netnih.gov This is attributed to its longer elimination half-life, which is approximately 54 to 77 hours, compared to 19 to 37 hours for clomipramine. wikipedia.org
Recent in vitro research has also explored the potential anti-inflammatory and antioxidant effects of desmethylclomipramine. mdpi.com In co-cultures of neuron and microglial cells, desmethylclomipramine was found to reduce levels of tumor necrosis factor-alpha (TNFα) and nitrite (B80452), suggesting neuroprotective properties. mdpi.com
Historical Perspective of its Identification as a Bioactive Entity
The recognition of desmethylclomipramine as a bioactive compound emerged from the broader understanding of tricyclic antidepressant metabolism. Early research on similar tricyclic antidepressants, such as imipramine (B1671792) and amitriptyline, established that their N-desmethyl metabolites were pharmacologically active. researchgate.netnih.gov This precedent prompted investigations into whether the same held true for the primary metabolite of clomipramine.
Overview of its Distinct Pharmacological Characteristics in Basic Science
Desmethylclomipramine exhibits a pharmacological profile that is notably different from its parent compound, clomipramine. While clomipramine is a potent inhibitor of serotonin (B10506) reuptake, desmethylclomipramine demonstrates a marked preference for inhibiting the reuptake of norepinephrine (B1679862). pharmgkb.orgdrugbank.comvin.com This distinction is a cornerstone of its characterization in basic science research.
In vitro studies have quantified this difference, showing that desmethylclomipramine is a more potent inhibitor of norepinephrine and dopamine (B1211576) uptake compared to clomipramine. nih.gov Conversely, it is less potent in inhibiting the reuptake of 5-hydroxytryptamine (serotonin). nih.gov This shift in selectivity from a primarily serotonergic agent (clomipramine) to a more noradrenergic one (desmethylclomipramine) is a key aspect of its bioactivity.
Preclinical models have further elucidated these characteristics. For instance, in animal studies, desmethylclomipramine was more effective than clomipramine in antagonizing reserpine-induced hypothermia, an effect linked to noradrenergic mechanisms. nih.gov It also demonstrated effects in the behavioral despair test in rats, where clomipramine was ineffective. nih.gov Additionally, desmethylclomipramine has been shown to possess anticholinergic activity, although to a lesser extent than clomipramine. nih.gov
Pharmacological Profile Comparison: Desmethylclomipramine vs. Clomipramine
| Feature | Desmethylclomipramine | Clomipramine |
|---|---|---|
| Primary Neurotransmitter Target | Norepinephrine | Serotonin |
| Norepinephrine Reuptake Inhibition | More Potent nih.gov | Less Potent nih.gov |
| Serotonin Reuptake Inhibition | Less Potent nih.gov | More Potent nih.govglowm.com |
| Dopamine Reuptake Inhibition | More Potent nih.gov | Less Potent nih.gov |
| Anticholinergic Activity | Present, but less than clomipramine nih.gov | Present nih.gov |
Receptor Binding Affinities (Ki in nM)
| Target | Desmethylclomipramine | Clomipramine |
|---|---|---|
| Norepinephrine Transporter (NET) | 0.32 wikipedia.org | ~32-64 |
| Serotonin Transporter (SERT) | 31.6 wikipedia.org | ~0.16-0.32 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXQGUBUKFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952663 | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-48-0 | |
| Record name | Norclomipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Desmethylclomipramine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DESMETHYLCLOMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | desmethylclomipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Metabolic Pathways and Enzymology of Desmethylclomipramine Biotransformation
N-Demethylation of Clomipramine (B1669221) to Desmethylclomipramine
The conversion of clomipramine to desmethylclomipramine is a pivotal step in its metabolism. drugbank.commedex.com.bde-lactancia.orgmedsinfo.com.au This process involves the removal of a methyl group from the nitrogen atom of the clomipramine molecule. mdpi.com This N-demethylation reaction is mediated by several isoforms of the cytochrome P450 enzyme system located predominantly in the liver. medex.com.bdpharmgkb.orgwinona.edu
Cytochrome P450 Isoenzyme Specificity
Multiple cytochrome P450 isoenzymes have been identified as being responsible for the N-demethylation of clomipramine. medex.com.bde-lactancia.orgmedsinfo.com.auwinona.edu The primary enzymes involved in this metabolic pathway are CYP1A2, CYP2C19, and CYP3A4. drugbank.commedex.com.bde-lactancia.orgmedsinfo.com.aupharmgkb.orgwinona.eduwinona.edunih.gov The involvement of these specific isoenzymes highlights the potential for variability in drug metabolism due to genetic polymorphisms and drug-drug interactions. nih.govpharmgkb.orgheraldopenaccess.usresearchgate.net
In vitro studies have demonstrated the involvement of CYP1A2 in the N-demethylation of clomipramine. pharmgkb.orgnih.gov The contribution of CYP1A2 to this metabolic process can be influenced by factors such as smoking, as components in cigarette smoke are known inducers of this enzyme. e-lactancia.org For instance, steady-state plasma concentrations of clomipramine have been observed to be two-fold lower in smokers compared to non-smokers, suggesting an increased metabolism via CYP1A2. e-lactancia.org However, this effect was not observed for desmethylclomipramine. e-lactancia.org Fluvoxamine (B1237835), a potent inhibitor of CYP1A2, has been shown to inhibit the formation of desmethylclomipramine, further supporting the role of this enzyme. nih.govnih.gov One study noted that fluvoxamine was a potent inhibitor with a Ki of 0.15 microM. nih.gov Research indicates that at low concentrations of clomipramine, CYP1A2 is a major contributor to its N-demethylation. nih.govfrontiersin.org
CYP2C19 is a key enzyme in the N-demethylation of clomipramine, a fact supported by both in vivo and in vitro studies. pharmgkb.orgnih.gov Genetic variations in the CYP2C19 gene can significantly impact the metabolism of clomipramine, leading to different metabolic profiles among individuals. pharmgkb.orgresearchgate.netmims.com Individuals with reduced CYP2C19 function, known as poor metabolizers, may have altered plasma concentrations of clomipramine and its metabolites. pharmgkb.orgmims.com In vitro studies using yeast microsomes expressing human CYP2C19 showed a high rate of N-demethylation, with a formation rate of 145 nmol/nmol of CYP per hour. nih.gov The significant role of CYP2C19 is further underscored by the fact that it is a primary enzyme for the demethylation of several tricyclic antidepressants. nih.gov
CYP3A4 is another major enzyme responsible for the N-demethylation of clomipramine. drugbank.commedex.com.bde-lactancia.orgmedsinfo.com.aupharmgkb.orgwinona.eduwinona.edu In vitro studies have shown a significant correlation between the rate of desmethylclomipramine formation and the concentration of CYP3A4 in human liver microsomes. nih.gov Specifically, a statistically significant correlation (rs = 0.664, P = .028) was found in 12 human liver microsome preparations. nih.gov Microsomes from yeast expressing CYP3A4 were also active in forming this metabolite, with a formation rate of 25.6 nmol/nmol of CYP per hour. nih.govscispace.com The potent inhibitor of CYP3A4, ketoconazole, was found to be a very strong inhibitor of desmethylclomipramine formation, with a Ki value of 0.054 microM. nih.govscispace.com
In Vitro Studies on Formation Kinetics and Rates
In vitro studies utilizing human liver microsomes have been instrumental in characterizing the kinetics of desmethylclomipramine formation. These studies have revealed that the N-demethylation of clomipramine follows biphasic kinetics. nih.gov
One study reported the following kinetic parameters for the N-demethylation of clomipramine:
K(m1): (0.11 +/- 0.06) µmol/L
K(m2): (24 +/- 14) µmol/L
Vmax1: (114 +/- 47) nmol/g/min
Vmax2: (428 +/- 188) nmol/g/min
Vmax1/K(m1): (1.8 +/- 1.6) L/g/min
Vmax2/K(m2): (0.019 +/- 0.005) L/g/min nih.gov
Another in vitro study using rat liver microsomes reported a Km value of 6.2 µM for the N-demethylation of clomipramine. nih.govuzh.ch
A study analyzing the metabolism of clomipramine in rat liver microsomes found that the formation of desmethylclomipramine was measured at an average of 0.963% with a standard deviation of 0.074%. winona.edu
Table 1: In Vitro Kinetic Parameters for Desmethylclomipramine Formation
| Parameter | Value | Source |
|---|---|---|
| K(m1) | (0.11 +/- 0.06) µmol/L | nih.gov |
| K(m2) | (24 +/- 14) µmol/L | nih.gov |
| Vmax1 | (114 +/- 47) nmol/g/min | nih.gov |
| Vmax2 | (428 +/- 188) nmol/g/min | nih.gov |
| Km (rat liver) | 6.2 µM | nih.govuzh.ch |
| Formation Rate | 0.963% (average) | winona.edu |
Influence of Enzyme Inhibitors on Desmethylclomipramine Formation in Preclinical Models
The formation of desmethylclomipramine can be significantly altered by the presence of enzyme inhibitors. medcraveonline.comresearchgate.net These inhibitors can act on the specific CYP450 isoenzymes responsible for clomipramine's metabolism. psychiatrist.com
In preclinical models, various compounds have been shown to inhibit the N-demethylation of clomipramine. For example, a study using rat liver microsomes demonstrated that fluvoxamine acts as a non-competitive inhibitor of this pathway, with a mean Ki value of 6 µM. nih.govuzh.ch
Another study in rat liver microsomes investigated the inhibitory effects of different compounds on clomipramine N-demethylation. The results are summarized in the table below.
Table 2: Inhibition of Clomipramine N-demethylation by Various Inhibitors in Rat Liver Microsomes
| Inhibitor | Concentration (µmol/L) | Inhibition Rate (%) |
|---|---|---|
| Diltiazem | 30 | 27.0 |
| Mephenytoin | 500 | 32.9 |
| Furafylline (B147604) | 10 | 42.8 |
| Troleandomycin (B1681591) | 10 | 40.5 |
| Furafylline | 80 | 63.9 |
| Troleandomycin | 200 | 66.4 |
| Furafylline + Troleandomycin | 80 + 200 | 78.3 |
Source: nih.gov
The IC50 values for furafylline and troleandomycin were determined to be 27.7 µmol/L and 42.1 µmol/L, respectively. nih.gov
Furthermore, a study involving the co-administration of clomipramine with ciprofloxacin (B1669076) and diphenhydramine (B27) in rat liver microsomes showed a reduction in desmethylclomipramine formation ranging from 21.1% to 30.1%. winona.eduwinona.edu Specifically, ciprofloxacin was found to impact the N-demethylation of clomipramine by inhibiting CYP1A2 and CYP3A4, while diphenhydramine altered desmethylclomipramine formation by affecting CYP1A2 and CYP2C19. winona.edu
Preclinical research has also explored the effects of desmethylclomipramine itself in cell culture models, where it has been shown to reduce neuroinflammation and nitrite (B80452) formation. mdpi.com Other research has investigated the potential of desmethylclomipramine as an inhibitor of the E3 ubiquitin ligase Itch, which may contribute to its anti-proliferative effects in certain cancer cell lines. nih.gov
Further Metabolism of Desmethylclomipramine
Once formed from its parent compound, clomipramine, desmethylclomipramine embarks on its own metabolic journey. This involves several key enzymatic processes, including hydroxylation and further demethylation, which modify its structure and facilitate its eventual excretion from the body. pharmgkb.orgmedex.com.bd
Hydroxylation Pathways
A primary route in the continued metabolism of desmethylclomipramine is hydroxylation, a chemical process that introduces a hydroxyl group (-OH) onto the molecule. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgwinona.edu
The enzyme CYP2D6 plays a pivotal role in the aromatic hydroxylation of desmethylclomipramine. pharmgkb.orgwinona.edu This process involves the addition of a hydroxyl group to the aromatic ring structure of the molecule. In vitro studies using human liver microsomes and yeast expressing human CYP2D6 have confirmed its catalytic activity in this transformation. nih.gov The formation rates of hydroxylated metabolites underscore the significance of this pathway. nih.gov
The hydroxylation of desmethylclomipramine by CYP2D6 results in the formation of different isomers, primarily 2-hydroxydesmethylclomipramine and 8-hydroxydesmethylclomipramine. pharmgkb.orge-lactancia.org The formation of 8-hydroxydesmethylclomipramine, in particular, has been well-documented in in-vitro studies. nih.gov These hydroxylated metabolites are pharmacologically less active than their parent compound. researchgate.net
Subsequent N-Demethylation to Didesmethylclomipramine by CYP1A2
Following its formation, desmethylclomipramine can undergo a second demethylation step, a process that removes the remaining methyl group from the nitrogen atom. pharmgkb.orgwinona.edu This reaction results in the formation of didesmethylclomipramine. medex.com.bde-lactancia.org In-vitro studies have identified CYP1A2 as a key enzyme involved in this N-demethylation process. winona.edunih.gov
Conjugation Pathways in Biotransformation
After hydroxylation, the resulting metabolites, such as 2-hydroxydesmethylclomipramine and 8-hydroxydesmethylclomipramine, undergo conjugation reactions. pharmgkb.orgmedex.com.bd This is a phase II metabolic process where a molecule is attached to the metabolite, significantly increasing its water solubility and facilitating its excretion. The primary conjugation pathway for these hydroxylated metabolites is glucuronidation, where glucuronic acid is attached. medex.com.bde-lactancia.org The resulting glucuronide conjugates are then predominantly eliminated from the body via the kidneys in the urine. pharmgkb.orgmedex.com.bd
Genetic Polymorphisms of Cytochrome P450 Enzymes and Metabolic Variability
The rate at which desmethylclomipramine is metabolized can vary significantly among individuals, and a key reason for this variability lies in genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2D6. researchgate.netfrontiersin.org Genetic variations can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. ebmconsult.com
These phenotypes include:
Poor metabolizers (PMs): Individuals with little to no functional CYP2D6 enzyme activity. ebmconsult.com
Intermediate metabolizers (IMs): Individuals with decreased CYP2D6 enzyme activity. researchgate.net
Extensive metabolizers (EMs): Individuals with normal CYP2D6 enzyme activity. ebmconsult.com
Ultrarapid metabolizers (UMs): Individuals with increased CYP2D6 enzyme activity due to gene duplication. pharmgkb.org
Impact of CYP2C19 Polymorphisms on Desmethylclomipramine Formation
The formation of desmethylclomipramine from clomipramine is significantly influenced by genetic polymorphisms in the CYP2C19 gene. researchgate.netpharmgkb.org CYP2C19 is a key enzyme responsible for the N-demethylation of clomipramine. pharmgkb.orgnih.gov Genetic variations in CYP2C19 can lead to different enzyme activity levels, which are categorized into phenotypes such as poor, intermediate, normal (extensive), rapid, and ultrarapid metabolizers. researchgate.netnih.gov
Individuals with CYP2C19 loss-of-function alleles are classified as poor metabolizers and exhibit reduced enzyme activity. drugbank.comresearchgate.net This diminished metabolic capacity leads to a slower conversion of clomipramine to desmethylclomipramine. Consequently, these individuals may have higher plasma concentrations of the parent drug, clomipramine, and a higher clomipramine/desmethylclomipramine ratio compared to those with wild-type alleles. pharmgkb.org For instance, a study in Japanese patients found that subjects homozygous for mutated CYP2C19 alleles had elevated clomipramine levels and a higher parent-to-metabolite ratio. pharmgkb.org
Conversely, individuals with gain-of-function alleles, such as CYP2C1917, are classified as rapid or ultrarapid metabolizers. researchgate.net This increased enzyme activity is expected to accelerate the demethylation of clomipramine, leading to a higher rate of desmethylclomipramine formation. nih.gov The polymorphic nature of CYP2C19 is a significant factor contributing to the wide inter-individual variation observed in the plasma concentrations of clomipramine and its primary metabolite. pharmgkb.orgscholaris.ca
| CYP2C19 Phenotype | Allele Example | Impact on Desmethylclomipramine Formation | Effect on Clomipramine/Desmethylclomipramine Ratio |
| Poor Metabolizer (PM) | Loss-of-function alleles (2, *3) nih.gov | Decreased formation of desmethylclomipramine. drugbank.com | Increased ratio (higher clomipramine levels). pharmgkb.org |
| Intermediate Metabolizer (IM) | 1/2 researchgate.net | Intermediate formation rate. | Moderate ratio. |
| Normal Metabolizer (NM) | Wild-type (1/1) pharmgkb.org | Normal formation rate. | "Normal" ratio. |
| Rapid/Ultrarapid Metabolizer (RM/UM) | 17 allele researchgate.net | Increased formation of desmethylclomipramine. nih.gov | Decreased ratio (lower clomipramine levels). |
Impact of CYP2D6 Polymorphisms on Desmethylclomipramine Hydroxylation
Once formed, desmethylclomipramine is a substrate for the CYP2D6 enzyme, which catalyzes its hydroxylation to less active metabolites such as 8-hydroxydesmethylclomipramine. pharmgkb.orgwinona.edumedicinesinformation.co.nz The CYP2D6 gene is highly polymorphic, with over 170 known star alleles, leading to a wide spectrum of enzyme activity, from no activity (poor metabolizers) to increased activity (ultrarapid metabolizers). researchgate.netnih.gov This genetic polymorphism significantly affects the clearance of desmethylclomipramine. nih.govmedicinesinformation.co.nz
In individuals who are CYP2D6 poor metabolizers (PMs), the hydroxylation of desmethylclomipramine is impaired. researchgate.netmedicinesinformation.co.nz This can lead to the accumulation of desmethylclomipramine in the plasma. researchgate.netnih.gov Clinical case studies have reported observing higher concentrations of desmethylclomipramine in patients identified as CYP2D6 poor or intermediate metabolizers (IMs). nih.gov About 7% to 10% of Caucasians are categorized as poor metabolizers. pharmgkb.org
| CYP2D6 Phenotype | Allele Example | Impact on Desmethylclomipramine Hydroxylation | Effect on Desmethylclomipramine Plasma Levels |
| Poor Metabolizer (PM) | 4/4 researchgate.netpharmgkb.org | Markedly reduced hydroxylation. | Accumulation, leading to high concentrations. researchgate.netnih.gov |
| Intermediate Metabolizer (IM) | 4/41 researchgate.netpharmgkb.org | Reduced hydroxylation. | Higher than normal concentrations. nih.gov |
| Normal Metabolizer (NM) | Wild-type | Normal hydroxylation. | "Normal" concentrations. |
| Ultrarapid Metabolizer (UM) | Gene duplication | Increased hydroxylation. | Low plasma concentrations. pharmgkb.org |
In Vitro Characterization of Allelic Isoforms
To understand the precise functional consequences of genetic variants in CYP enzymes, in vitro studies are essential. nih.gov These studies typically use recombinant expression systems, such as bacteria, yeast, baculoviruses, or mammalian cells, to produce specific allelic variants of CYP enzymes. nih.govnih.gov By expressing these isoforms, researchers can directly assess their catalytic activities towards a specific substrate like clomipramine or desmethylclomipramine. researchgate.netnih.gov
In vitro experiments have confirmed the roles of various CYP isoforms in clomipramine metabolism. For example, studies using microsomes from yeast expressing human CYPs demonstrated that CYP2C19 is highly active in the N-demethylation of clomipramine to form desmethylclomipramine, with a formation rate of 145 nmol/nmol of CYP per hour. nih.gov The same study showed that CYP3A4 was also involved, with a formation rate of 25.6 nmol/nmol of CYP per hour. nih.gov For the subsequent hydroxylation step, yeast microsomes expressing CYP2D6 were shown to effectively catalyze the 8-hydroxylation of desmethylclomipramine at a rate of 75 nmol/nmol of CYP per hour. nih.gov
Further studies aim to characterize the kinetic parameters (Kₘ and Vₘₐₓ) of numerous allelic variants to quantify differences in their metabolic capabilities. researchgate.netnih.gov For instance, one study protocol involved expressing the wild-type and 30 CYP2C19 variants in insect cells to determine the Kₘ, Vₘₐₓ, and intrinsic clearance (Vₘₐₓ/Kₘ) for the formation of N-desmethylclomipramine. researchgate.net Such in vitro assessments are crucial for evaluating the functional impact of both common and rare allelic variants and can help in predicting their clinical significance. nih.govfrontiersin.org
| Enzyme/Isoform | Expression System | Metabolic Reaction | Finding/Kinetic Parameter |
| CYP2C19 | Yeast Microsomes | Clomipramine N-demethylation | Formation rate: 145 nmol/nmol of CYP per hr. nih.gov |
| CYP3A4 | Yeast Microsomes | Clomipramine N-demethylation | Formation rate: 25.6 nmol/nmol of CYP per hr. nih.gov |
| CYP2D6 | Yeast Microsomes | Desmethylclomipramine 8-hydroxylation | Formation rate: 75 nmol/nmol of CYP per hr. nih.gov |
| CYP2C19 Variants (31 total) | Insect Cells | Clomipramine N-demethylation | Characterization of Kₘ, Vₘₐₓ, and intrinsic clearance. researchgate.net |
Molecular Pharmacological Profile of Desmethylclomipramine
Neurotransmitter Transporter Interactions
The primary mechanism of action for desmethylclomipramine, like many antidepressants, involves its interaction with monoamine transporters. However, its binding profile is notably different from its parent compound, clomipramine (B1669221).
Desmethylclomipramine is characterized by its potent interaction with the norepinephrine (B1679862) transporter (NET). psychopharmacopeia.comnih.govnih.gov
Research has consistently demonstrated that desmethylclomipramine binds to the norepinephrine transporter with very high affinity. nih.govnih.gov In vitro binding assays have reported a high affinity for NET, with a Ki value of approximately 0.32 nM. wikipedia.org This strong binding affinity underscores its role as a potent norepinephrine reuptake inhibitor. psychopharmacopeia.com
When compared to its parent compound, desmethylclomipramine is a significantly more potent inhibitor of norepinephrine reuptake. winona.edunih.govpharmgkb.org While clomipramine has a higher affinity for the serotonin (B10506) transporter, its metabolite, desmethylclomipramine, shifts the activity profile towards norepinephrine inhibition. winona.edupatsnap.com Studies have shown that desmethylclomipramine is a stronger inhibitor of norepinephrine uptake than clomipramine. nih.gov This is further supported by in vivo studies in non-human primates, where desmethylclomipramine required a lower plasma concentration to achieve 50% NET occupancy compared to clomipramine, indicating greater potency. nih.govpsychotropical.com
Positron Emission Tomography (PET) studies in non-human primates have provided a quantitative in vivo assessment of NET occupancy by desmethylclomipramine. nih.govresearchgate.net Using the selective radioligand (S,S)-[¹⁸F]FMeNER-D₂, researchers found that intravenous administration of desmethylclomipramine resulted in dose- and plasma concentration-dependent occupancy of NET. nih.gov
Table 1: Comparative NET Occupancy in Non-Human Primates Data from a PET study measuring the dose (mg/kg) and plasma concentration (ng/mL) required to achieve 50% occupancy of the Norepinephrine Transporter (NET).
| Compound | K_d (Dose) | K_d (Plasma Concentration) | Source |
| Desmethylclomipramine | 0.11 mg/kg | 4.4 ng/mL | psychotropical.com, nih.gov |
| Clomipramine | 0.44 mg/kg | 24.5 ng/mL | nih.gov |
In stark contrast to its effects on NET, desmethylclomipramine has a much lower affinity for the serotonin transporter (SERT).
The defining characteristic of clomipramine is its high affinity for the serotonin transporter (SERT), with Ki values reported between 0.14 and 0.28 nM. nih.govwikipedia.org However, its metabolite, desmethylclomipramine, exhibits a dramatically reduced affinity for SERT. winona.edu In vitro studies report a Ki value for desmethylclomipramine at the SERT of 31.6 nM. wikipedia.org This represents a significant decrease in binding affinity compared to the parent compound, making it a much less potent inhibitor of serotonin reuptake. nih.govpharmgkb.org This pharmacological shift highlights the dual-action nature of clomipramine treatment, where the parent drug primarily targets serotonin reuptake and its major metabolite primarily targets norepinephrine reuptake. winona.edu
Table 2: Comparative Transporter Binding Affinities (Ki, nM) Lower Ki values indicate higher binding affinity.
| Compound | NET Affinity (Ki) | SERT Affinity (Ki) | Source |
| Desmethylclomipramine | 0.32 nM | 31.6 nM | wikipedia.org |
| Clomipramine | 54 nM | 0.14 nM | wikipedia.org, targetmol.com |
Serotonin Transporter (SERT) Affinity and Inhibition
In Vitro Binding Studies on SERT
In vitro binding studies have demonstrated that desmethylclomipramine has a markedly lower affinity for the serotonin transporter (SERT) compared to its parent compound, clomipramine. frontiersin.org Its inhibition constant (Ki) at the human SERT has been reported to be 31.6 nM. frontiersin.org This reduced affinity for SERT, relative to its potent effects on the norepinephrine transporter, characterizes it as a weaker serotonin reuptake inhibitor. frontiersin.org
Modulation of Other Neurotransmitter Receptors (In Vitro/Cellular Models)
Desmethylclomipramine displays notable affinity for adrenergic receptors. It acts as an antagonist at α1-adrenergic receptors, an action associated with side effects like orthostatic hypotension. wikipedia.org Its binding affinity (Ki) for the α1-adrenergic receptor is approximately 38 nM. It also interacts with α2-adrenergic receptor subtypes. In vitro studies using human cloned receptors have determined its binding affinities (expressed as Log KD) for α2A, α2B, and α2C subtypes. While specific Ki values for the β1-adrenergic receptor are not consistently reported in the reviewed literature, tricyclic compounds are known to interact with beta-adrenergic receptors.
Desmethylclomipramine exhibits antagonist activity at muscarinic acetylcholine (B1216132) receptors, contributing to anticholinergic effects. wikipedia.org It has a reported Ki value of approximately 49 nM for the general muscarinic receptor. nih.gov However, specific binding affinities for the individual M1 through M5 subtypes are not detailed in the readily available scientific literature. It is known that many muscarinic antagonists lack high selectivity and often bind to multiple subtypes. uc.pt
The compound is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.org In vitro binding assays have determined its Ki value to be approximately 12 nM at this receptor. nih.gov This high affinity accounts for the sedative effects observed with treatment.
Desmethylclomipramine interacts with dopamine (B1211576) receptors, although its affinity for these sites is generally lower than for other targets. wikipedia.orgmdpi.com It is reported to be an inhibitor of dopamine uptake. nih.gov While it is known to act as an antagonist at D1, D2, and D3 receptors, specific Ki values for desmethylclomipramine at these individual human dopamine receptor subtypes are not consistently available in the reviewed literature. wikipedia.org
Interactive Data Table: Desmethylclomipramine In Vitro Binding Affinities (Ki)
| Receptor Target | Ki (nM) | Species/Assay Notes |
| Serotonin Transporter (SERT) | 31.6 frontiersin.org | Human |
| Norepinephrine Transporter (NET) | 0.32 frontiersin.org | Human/Rat |
| α1-Adrenergic Receptor | ~38 | Human cloned receptor nih.gov |
| Histamine H1 Receptor | ~12 | Human cloned receptor nih.gov |
| Muscarinic Acetylcholine Receptor | ~49 | Human cloned receptor nih.gov |
Molecular Mechanisms of Action in Cellular Systems
Beyond its receptor binding profile, desmethylclomipramine has been shown to engage distinct molecular pathways within cellular systems.
One significant mechanism is the interference with autophagic flux. mdpi.comnih.gov Studies have demonstrated that treating cells with desmethylclomipramine leads to a notable and specific increase in autophagosomal markers, such as microtubule-associated protein 1 light chain 3 (LC3). mdpi.com This is accompanied by a blockage in the degradation of autophagic cargo. mdpi.comnih.gov This obstruction of the autophagic process suggests a potential role for the compound in conditions where modulating autophagy could be therapeutically beneficial. mdpi.com
A separate molecular action of desmethylclomipramine involves the inhibition of the HECT-type E3 ubiquitin ligase, NEDD4 (Neural precursor cell expressed developmentally down-regulated 4). psychotropical.comnih.gov Research has revealed that norclomipramine binds to a hydrophobic pocket in the N-lobe of the NEDD4 HECT domain, which functions as a ubiquitin exosite. nih.govnih.gov This interaction inhibits NEDD4-mediated ubiquitin chain elongation, a process critical for protein degradation and signaling. psychotropical.comnih.gov
Ligand Binding Assays and Receptor Occupancy Studies
Ligand binding assays are crucial techniques used to determine the affinity of a compound for a specific receptor or transporter. giffordbioscience.comnih.gov These assays typically measure the dissociation constant (Kd) or the inhibition constant (Ki), with a lower value indicating a stronger binding affinity. preskorn.com
Research findings demonstrate a significant shift in transporter affinity following the metabolism of clomipramine to desmethylclomipramine. While clomipramine shows a high preference for the serotonin transporter (SERT), desmethylclomipramine binds with very high affinity to the norepinephrine transporter (NET). wikipedia.org In vitro binding studies have reported a Ki value of 0.32 nM for desmethylclomipramine at the human and rat NET, compared to a significantly lower affinity for SERT, with a Ki value of 31.6 nM to 40 nM. wikipedia.org This represents a stark contrast to clomipramine, which has a Ki of 0.14–0.28 nM for SERT and 38–53.7 nM for NET. wikipedia.org Desmethylclomipramine is, therefore, recognized as a potent and preferential inhibitor of the norepinephrine transporter. sigmaaldrich.compharmacology2000.com In addition to its primary targets, desmethylclomipramine also shows activity at other sites, including the α1-adrenergic, M1 acetylcholine, and H1 histamine receptors. researchgate.net
Table 1: Comparative Binding Affinities (Ki, nM) of Desmethylclomipramine and Clomipramine at Monoamine Transporters A lower Ki value indicates a higher binding affinity.
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Source(s) |
|---|---|---|---|
| Desmethylclomipramine | 31.6 - 40 | 0.32 | wikipedia.org |
| Clomipramine | 0.14 - 0.28 | 38 - 53.7 | wikipedia.org |
Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy in Non-Human Primates Kd represents the dose or plasma concentration at which 50% of NET is occupied.
| Compound | Kd (Dose) | Kd (Plasma Concentration) | Source(s) |
|---|---|---|---|
| Desmethylclomipramine | 0.11 mg/kg | 4.4 ng/ml | nih.gov |
| Clomipramine | 0.44 mg/kg | 24.5 ng/ml | nih.gov |
Structure-Function Relationships at Transporters and Receptors
The structural characteristics of tricyclic antidepressants (TCAs) are closely linked to their pharmacological activity. veteriankey.com TCAs are classified based on the amine side chain as either tertiary amines, which have two methyl groups, or secondary amines, which have one. veteriankey.comnih.gov Clomipramine is a tertiary amine, whereas its metabolite, desmethylclomipramine, is a secondary amine, formed through N-demethylation in the liver. drugbank.comveteriankey.comnih.gov
This seemingly minor structural modification—the removal of a single methyl group from the side chain—is responsible for a profound shift in pharmacological function. veteriankey.comnih.gov Generally, tertiary amine TCAs are more potent inhibitors of serotonin reuptake, while secondary amine TCAs are more potent inhibitors of norepinephrine reuptake. veteriankey.comnih.gov This principle is clearly illustrated by the clomipramine-desmethylclomipramine pair. The presence of two methyl groups on clomipramine's side chain contributes to its high affinity for SERT. patsnap.comnih.gov The N-demethylation to form desmethylclomipramine alters the steric and electronic properties of the molecule, leading to a conformation that fits more favorably into the binding site of NET, thus making it a stronger inhibitor of norepinephrine reuptake. pharmacology2000.comveteriankey.compharmgkb.org Some research also indicates that desmethylclomipramine is a more potent inhibitor of dopamine reuptake than its parent compound, clomipramine. veteriankey.com
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Quantification
Chromatography, a powerful separation technique, is indispensable for the analysis of Desmethylclomipramine. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC/MS) are the most prominently used methods, each offering distinct advantages for research applications.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely employed and reliable method for the quantification of Desmethylclomipramine. researchgate.netresearchgate.net This technique separates the compound from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase (the solvent). brieflands.comnih.gov Following separation, the compound is detected by its ability to absorb UV light at a specific wavelength. brieflands.comnih.gov
Research studies have demonstrated the utility of reversed-phase HPLC systems, often using C8 or C18 columns, for the simultaneous analysis of Desmethylclomipramine and its parent compound, Clomipramine (B1669221). researchgate.netbrieflands.comnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. brieflands.comnih.gov UV detection is commonly set at wavelengths around 215 nm or 254 nm to achieve optimal sensitivity. researchgate.netresearchgate.net Sample preparation frequently involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix and minimize interference. brieflands.comresearchgate.net
Table 1: Example HPLC-UV Method Parameters for Desmethylclomipramine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C8 reverse phase ODS2 | researchgate.netbrieflands.comnih.gov |
| Mobile Phase | Acetonitrile : Water (75:25) | brieflands.comnih.gov |
| Detection Wavelength | 215 nm | researchgate.netbrieflands.comnih.gov |
| Retention Time | ~9.5 ± 0.3 min | researchgate.netbrieflands.comnih.gov |
For research requiring higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. tandfonline.comingentaconnect.combioanalysis-zone.com This technique combines the separation power of LC with the mass-analyzing capability of MS/MS, allowing for precise identification and quantification even at very low concentrations. veedalifesciences.com The LC-MS/MS approach is particularly valuable in bioanalysis, where sample volumes are often limited and matrices are complex. tandfonline.comingentaconnect.com
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). tandfonline.comingentaconnect.comnih.gov The mass spectrometer then selects the specific precursor ion of Desmethylclomipramine and fragments it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity. tandfonline.comingentaconnect.com Deuterated internal standards, such as Desmethylclomipramine-d3, are often used to ensure high accuracy and precision. tandfonline.comingentaconnect.com
Table 2: Example LC-MS/MS MRM Transitions for Desmethylclomipramine
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|
| Desmethylclomipramine | 301.1 | 72.1 | tandfonline.comingentaconnect.com |
| Desmethylclomipramine-d3 (IS) | 304.2 | 75.2 | tandfonline.comingentaconnect.com |
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the analysis of Desmethylclomipramine. encyclopedia.pub In GC/MS, the sample is vaporized and separated in a gaseous mobile phase. encyclopedia.pub This method often requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net For secondary amines like Desmethylclomipramine, derivatizing agents such as heptafluorobutyric anhydride (B1165640) or pentafluoropropionic anhydride are used. researchgate.net
The separated components are then detected by a mass spectrometer, which provides detailed structural information and allows for quantification through selective ion monitoring (SIM). nih.govnih.gov This mode focuses the mass spectrometer on specific ions characteristic of the analyte, enhancing sensitivity and selectivity. nih.gov GC/MS methods have been successfully applied in forensic toxicology and for determining the compound in various biological fluids. encyclopedia.pubnih.gov
Assay Development and Validation in Research Matrices
Developing a reliable analytical method for Desmethylclomipramine requires rigorous validation to ensure that the results are accurate and reproducible. europa.eu This process involves evaluating several key parameters according to established guidelines. europa.eu
Linearity: An essential validation parameter, linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net For Desmethylclomipramine, calibration curves are constructed by plotting the instrument response against known concentrations of the analyte. researchgate.net A high correlation coefficient (r²), typically ≥0.99, indicates good linearity. researchgate.netfrontiersin.org Methods have shown linearity in ranges such as 2.5-120 ng/mL for HPLC-UV and 0.5-200 ng/mL for LC-MS/MS. researchgate.nettandfonline.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is assessed by analyzing quality control (QC) samples with known concentrations and calculating the percentage of recovery or the relative error (RE%). frontiersin.orgnih.gov For bioanalytical methods, the mean value should generally be within ±15% of the nominal value. europa.eufrontiersin.org
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govfrontiersin.org Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). brieflands.com For Desmethylclomipramine assays, acceptable precision is typically defined as a CV of less than 15-20%. brieflands.comnih.gov
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.comscholars.direct It is often determined based on the signal-to-noise ratio (S/N), typically established at 3:1. nih.govnih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comscholars.direct The S/N ratio for LOQ is commonly set at 10:1. nih.govmdpi.com For HPLC-UV methods, the LOQ for Desmethylclomipramine has been reported to be around 5 ng/mL. brieflands.com More sensitive LC-MS/MS methods can achieve LOQs ranging from 2.5 to 10 ng/mL, while some highly optimized methods report even lower limits. nih.gov GC/MS methods have also demonstrated low LOQs, sometimes below 20 ng/mL. researchgate.net
Table 3: Summary of Validation Parameters for Desmethylclomipramine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | GC/MS | Reference |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 2.5 - 120 | 0.5 - 200 / 10 - 2500 | 20 - 1200 | researchgate.nettandfonline.comfrontiersin.orgresearchgate.net |
| Accuracy (% RE) | < 18.3% | -12.3% to 12.2% | Not specified | researchgate.netresearchgate.net |
| Precision (% CV/RSD) | < 18.3% | < 11.7% / < 20% | Not specified | researchgate.netnih.govresearchgate.net |
| LOD (ng/mL) | < 1 | 0.2 - 1.5 | ~0.1 | brieflands.comnih.govresearchgate.netnih.gov |
| LOQ (ng/mL) | < 5 | 1.0 - 10 | < 20 | brieflands.comnih.govresearchgate.netresearchgate.net |
Application to In Vitro Metabolite Profiling
Advanced analytical methodologies are crucial for characterizing the metabolic fate of Desmethylclomipramine in vitro. The combination of high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS) is a powerful tool for screening and identifying drug metabolites. nih.gov These techniques provide extensive information from a wide array of samples and are indispensable in modern drug metabolism studies. nih.gov
In the context of Desmethylclomipramine, in vitro studies using human liver microsomes are instrumental in elucidating its metabolic pathways. These microsomes contain a significant range of metabolizing enzymes responsible for Phase I metabolism. enamine.net HPLC methods have been specifically developed to assay the formation of Desmethylclomipramine and its subsequent metabolites. nih.gov For instance, a study aimed at identifying the cytochrome P450 (CYP) enzymes responsible for the biotransformation of clomipramine utilized HPLC to measure the formation of N-desmethylclomipramine, among other metabolites, in microsomes from human liver and yeast expressing human CYPs. nih.gov
The process typically involves incubating the test compound with a metabolically active system like liver microsomes or S9 fractions, which contain both Phase I and II enzymes, in the presence of necessary cofactors. enamine.net The reaction is then stopped, and the resulting mixture is analyzed. enamine.net LC-MS/MS is commonly used for this analysis, allowing for the identification of metabolites through the comparison of treated samples with controls. enamine.net This approach can integrate software-based predictions of metabolic pathways with standard tandem mass spectrometry protocols to detect both expected and unexpected metabolites. enamine.net
Research has shown that the N-demethylation of clomipramine to form Desmethylclomipramine is catalyzed by multiple CYP enzymes, primarily CYP3A4, CYP2C19, and CYP1A2. nih.govpharmgkb.org The formation rate of Desmethylclomipramine has been correlated with the concentration of CYP3A4 in human liver microsomes. nih.gov Furthermore, in vitro experiments using yeast expressing human CYP2C19 showed significant activity in the N-demethylation process. nih.gov The involvement of CYP1A2 was suggested by the potent inhibition of Desmethylclomipramine formation by fluvoxamine (B1237835). nih.gov
The following table summarizes the findings from an in vitro study on the formation of Desmethylclomipramine from clomipramine, highlighting the role of different CYP enzymes.
| Enzyme/Inhibitor | Observation | Implication |
| CYP3A4 | Statistically significant correlation between formation rate and CYP3A4 concentration in human liver microsomes. nih.gov | CYP3A4 is involved in the N-demethylation of clomipramine. nih.gov |
| Ketoconazole | Potent inhibitor of Desmethylclomipramine formation (Ki = 0.054 µM). nih.gov | Confirms the role of CYP3A4 in the metabolic pathway. nih.gov |
| CYP2C19 | Very active in N-demethylation in yeast expressing the enzyme (formation rate: 145 nmol/nmol of CYP per hr). nih.gov | CYP2C19 is a key enzyme in the formation of Desmethylclomipramine. nih.gov |
| Fluvoxamine | Potent inhibitor of Desmethylclomipramine formation (Ki = 0.15 µM). nih.gov | Suggests the involvement of CYP1A2 in the N-demethylation process. nih.gov |
| CYP2D6 | Catalyzes the 8-hydroxylation of Desmethylclomipramine in yeast microsomes (formation rate: 75 nmol/nmol of CYP per hr). nih.gov | CYP2D6 is responsible for the further metabolism of Desmethylclomipramine. nih.gov |
| Quinidine | Potent inhibitor of 8-hydroxylation of Desmethylclomipramine (Ki = 0.16 µM). nih.gov | Confirms the role of CYP2D6 in the hydroxylation of the metabolite. nih.gov |
These in vitro profiling studies are essential for predicting the metabolic behavior of Desmethylclomipramine in a living system, although the relative abundance of metabolites formed in vitro may not always directly correspond to their in vivo concentrations. nih.gov
Use in Animal Tissue and Biological Fluid Analysis for Mechanistic Studies
The analysis of Desmethylclomipramine in animal tissues and biological fluids is fundamental for conducting mechanistic studies, providing insights into its distribution, metabolism, and pharmacokinetics. These analyses often require highly sensitive and specific methods to quantify the compound and its parent drug, clomipramine, at low concentrations. frontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of drugs and their metabolites in biological matrices due to its sensitivity and selectivity. researchgate.netlcms.cz For instance, a fully validated LC-MS/MS method was developed to investigate the distribution of clomipramine and its metabolites, including Desmethylclomipramine, in the skeletal tissue of chronically dosed rats. researchgate.net Such studies help in understanding the mechanisms of drug incorporation into various tissues. researchgate.net
In one study, the concentrations of clomipramine and Desmethylclomipramine were measured in the brain and serum of rats following oral administration of clomipramine. researchgate.net The results showed that the concentrations of both compounds were significantly higher in the brain than in serum, indicating rapid exchange between the blood and the brain. researchgate.net This type of data is crucial for correlating drug concentrations at the site of action with systemic exposure. researchgate.net
The following table presents data from a study comparing the concentrations of clomipramine and Desmethylclomipramine in rat serum and brain.
| Compound | Half-life in Serum (h) | Half-life in Brain (h) | Brain/Serum Concentration Ratio |
| Clomipramine | 7.8 researchgate.net | 6.2 researchgate.net | 12.5 researchgate.net |
| Desmethylclomipramine | 5.5 researchgate.net | 5.0 researchgate.net | 7.4 researchgate.net |
Another study utilized high-performance liquid chromatography (HPLC) to measure the concentrations of clomipramine and Desmethylclomipramine in the peripheral blood of rats to examine the effect of an intravenous lipid emulsion on their elimination. nih.gov The analysis of blood samples over time provided pharmacokinetic profiles that were essential for evaluating the efficacy of the intervention. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been employed for the simultaneous determination of clomipramine and Desmethylclomipramine in biological fluids like plasma or serum. nih.gov A specific and precise GC-MS procedure was developed that allowed for the monitoring of drug and metabolite levels after a single therapeutic dose, with detection limits in the low nanogram per milliliter range. nih.gov
These analytical methods, applied to various animal tissues and fluids, are indispensable for mechanistic studies that aim to understand the complex interplay between drug distribution, metabolism, and pharmacological or toxicological outcomes.
Sample Preparation Techniques in Research
Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances and enrich the analyte of interest, thereby ensuring the accuracy and reliability of the analytical results. chromatographyonline.com For the analysis of Desmethylclomipramine in biological matrices, protein precipitation and solid-phase extraction are two commonly employed techniques. researchgate.netphenomenex.com
Protein Precipitation Methods
Protein precipitation is a widely used method for sample cleanup in bioanalysis due to its simplicity and speed. sigmaaldrich.comresearchgate.net The principle involves the addition of a precipitating agent, such as an organic solvent or an acid, to a biological sample (e.g., plasma, serum) to denature and precipitate proteins. sigmaaldrich.com The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the analytical system or subjected to further cleanup. chromatographyonline.com
For the analysis of Desmethylclomipramine and its parent compound, protein precipitation has been successfully applied. researchgate.netfrontiersin.org A common approach involves the use of an organic solvent like acetonitrile. chromatographyonline.com For instance, in a high-throughput method, aliquots of plasma or serum were treated with acidified acetonitrile to precipitate proteins. chromatographyonline.com This technique is particularly suitable for automation in a 96-well plate format, significantly increasing sample throughput. chromatographyonline.com
Another precipitating agent that can be used is ethanol (B145695). In one study, serum samples were mixed with ethanol to extract clomipramine and Desmethylclomipramine before HPLC analysis. nih.gov For tissue samples like the brain and liver, homogenization in ethanol was performed, followed by centrifugation to obtain the extract. nih.gov
The choice of precipitating agent can influence the efficiency of protein removal and the recovery of the analyte. The combination of trichloroacetic acid (TCA) and acetone (B3395972) is another effective method for precipitating proteins, often used in preparation for 2-D electrophoresis. sigmaaldrich.com
The following table outlines a general procedure for protein precipitation using acetonitrile.
| Step | Description | Purpose |
| 1. Sample Aliquoting | An aliquot of the biological sample (e.g., plasma, serum) is taken. chromatographyonline.com | To ensure a precise and consistent sample volume for analysis. |
| 2. Addition of Precipitant | Acidified acetonitrile is added to the sample. chromatographyonline.com | To denature and precipitate proteins. The acid helps in the precipitation process. |
| 3. Vortex Mixing | The mixture is vortexed for a specific duration. chromatographyonline.com | To ensure thorough mixing and complete precipitation of proteins. |
| 4. Centrifugation | The mixture is centrifuged at high speed. chromatographyonline.com | To separate the precipitated protein pellet from the supernatant containing the analyte. |
| 5. Supernatant Transfer | The supernatant is carefully transferred to a clean tube or well plate. chromatographyonline.com | To isolate the analyte-containing solution for subsequent analysis. |
While protein precipitation is a rapid and straightforward technique, it may not always provide the cleanest extracts, and co-precipitation of the analyte with the proteins can sometimes occur. sigmaaldrich.com
Solid-Phase Extraction Procedures
Solid-phase extraction (SPE) is a more selective and powerful sample preparation technique compared to protein precipitation. researchgate.net It is widely used for the cleanup and concentration of analytes from complex matrices before analysis by techniques like HPLC and GC. scharlab.com SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through. scharlab.comthermofisher.com
The SPE process generally consists of four main steps: conditioning, sample loading, washing, and elution. scharlab.com
Conditioning: The sorbent is activated with a solvent to ensure reproducible retention of the analyte. scharlab.com
Sample Loading: The pre-treated sample is passed through the sorbent, where the analyte is retained through various interactions (e.g., hydrophobic, ion-exchange). scharlab.com
Washing: The sorbent is washed with a solvent to remove any weakly bound interfering compounds. phenomenex.com
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. thermofisher.com
For the analysis of Desmethylclomipramine, SPE methods have been developed to extract it and its parent drug from biological fluids like plasma. researchgate.net A simple reversed-phase liquid chromatographic method used an automated solid-phase extraction procedure for the simultaneous analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine in plasma. researchgate.net Mixed-mode SPE sorbents, which have both hydrophobic and ion-exchange functionalities, can be particularly effective for extracting compounds like Desmethylclomipramine. researchgate.net
A structured approach to SPE method development can be streamlined by using method development plates that contain different sorbent chemistries. phenomenex.com This allows for the screening of various conditions to determine the optimal sorbent and extraction protocol for a specific analyte or a panel of analytes. phenomenex.com
The following table provides an example of a general SPE workflow for drug analysis from serum.
| Step | Procedure | Details |
| Sample Pretreatment | Dilute serum with an appropriate buffer. phenomenex.com | To adjust the pH and ionic strength of the sample for optimal retention on the SPE sorbent. |
| Conditioning | Condition the SPE sorbent with methanol (B129727) followed by water. phenomenex.com | To activate the sorbent and prepare it for sample loading. |
| Loading | Load the pre-treated sample onto the SPE column. | The analyte and some interferences bind to the sorbent. |
| Washing | Wash the column with a weak solvent. phenomenex.com | To remove endogenous interferences without eluting the analyte. |
| Elution | Elute the analyte with a strong organic solvent mixture. | To recover the purified analyte from the sorbent. |
| Dry Down & Reconstitution | Evaporate the eluent and reconstitute the residue in the mobile phase. phenomenex.com | To concentrate the analyte and ensure compatibility with the analytical system. |
SPE offers the advantage of providing cleaner extracts and the ability to concentrate the analyte, leading to improved sensitivity and chromatographic performance. phenomenex.comresearchgate.net
Structure Activity Relationships Sar and Molecular Interactions
Conformational Analysis and Stereochemistry
The three-dimensional structure of desmethylclomipramine, like other tricyclic antidepressants (TCAs), is a key determinant of its interaction with biological targets. nih.gov The central seven-membered ring grants the molecule considerable flexibility, allowing it to adopt various spatial arrangements, known as conformations. nih.govweebly.com The study of these conformations and their relative energies is known as conformational analysis. weebly.comsathyabama.ac.in
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is also a critical aspect. sathyabama.ac.in While desmethylclomipramine itself does not possess a chiral center in its core structure, the specific conformation it adopts when binding to a target protein is crucial. The spatial relationship between the tricyclic core, the chloro-substituent, and the N-methylpropan-1-amine side chain dictates its binding affinity and selectivity.
Key Conformational Features of Tricyclic Antidepressants:
| Feature | Description | Significance |
| Dihedral Angle | The angle between the two phenyl rings of the tricyclic system. | Influences the overall shape and fit into the binding pocket of transporters. |
| Side Chain Orientation | Can be folded over the ring system or extended. | Affects interactions with specific amino acid residues in the target protein. |
| Central Ring Pucker | The conformation of the seven-membered central ring. | Determines the relative positions of substituents and potential steric clashes. |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comiupac.org This method helps in understanding how changes in the shape and electronic distribution of a molecule like desmethylclomipramine affect its binding affinity to its targets.
In a typical CoMFA study, a series of structurally related compounds are aligned, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. iupac.org Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical model that relates these field values to the observed biological activity. ijpsonline.com The results are often visualized as contour maps, highlighting regions where modifications to the molecule would likely increase or decrease activity. mdpi.comnih.gov
For desmethylclomipramine and other TCAs, CoMFA can reveal the importance of the steric bulk of the tricyclic system and the electrostatic potential around the chloro-substituent and the amine side chain for binding to the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). For instance, the contour maps might indicate that a positive electrostatic potential is favored in the region of the protonated amine, consistent with an ionic interaction with a negatively charged amino acid residue in the transporter's binding site.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.govjocpr.com Unlike 3D-QSAR methods like CoMFA, traditional QSAR models often use 2D descriptors that can be calculated directly from the molecular structure. These descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe the connectivity of atoms in the molecule. frontiersin.org
The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. wikipedia.org This can significantly speed up the drug discovery process by prioritizing which molecules to synthesize and test. jocpr.com For a series of tricyclic antidepressants including desmethylclomipramine, a QSAR model could take the form of a multiple linear regression (MLR) equation:
Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
A QSAR model for TCA activity might reveal that lipophilicity and the presence of a halogen atom at certain positions are positively correlated with activity, while increased branching of the side chain is negatively correlated. neu.edu.tr Recent studies have also highlighted the importance of including all hydrogen atoms in the molecular representation for more accurate predictions of physicochemical properties of TCAs. frontiersin.org A good QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q² or r²(CV)), indicating a good fit and predictive power. mdpi.com
Ligand-Target Docking and Molecular Dynamics Simulations
To gain a more detailed understanding of how desmethylclomipramine interacts with its targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or transporter. frontiersin.orgresearchgate.net The process involves generating multiple possible binding poses of desmethylclomipramine within the binding site of a target like the norepinephrine transporter (NET) and then scoring these poses based on their predicted binding affinity. frontiersin.org This can help identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. au.dk For example, docking studies of similar TCAs in the human serotonin transporter (hSERT) have suggested a salt bridge formation between the protonated amine of the side chain and an aspartate residue (Asp98). au.dk
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.govfrontiersin.org Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govfrontiersin.orgresearchgate.net MD simulations can reveal how the complex adapts to achieve an optimal fit and can help refine the binding poses predicted by docking. nih.gov These simulations have been used to study the interactions of TCAs with various receptors, including the NMDA receptor, providing a deeper understanding of their mechanism of action. researchgate.net
Pharmacophore Modeling for Transporter Selectivity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. frontiersin.orgnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. frontiersin.org Pharmacophore modeling can be used to understand why a ligand like desmethylclomipramine shows selectivity for one transporter over another. nih.gov
By comparing the pharmacophores for the norepinephrine transporter (NET) and the serotonin transporter (SERT), researchers can identify the features that are crucial for selective binding. For desmethylclomipramine, its high affinity for NET is a result of its molecular structure fitting well with the NET pharmacophore. wikipedia.org This model might include a specific spatial arrangement of a hydrophobic region (the tricyclic system), a hydrogen bond donor (the secondary amine), and a region that can accommodate the chloro-substituent.
Pharmacophore models can be generated based on the structure of a known ligand-protein complex or by aligning a set of active molecules. frontiersin.org These models can then be used as 3D queries to screen large databases of compounds to identify new molecules that might have similar activity. nih.govresearchgate.net
Impact of N-Demethylation on Physiochemical and Binding Properties
The conversion of clomipramine (B1669221) to desmethylclomipramine involves the removal of one of the methyl groups from the tertiary amine on the side chain, a process known as N-demethylation. pharmaco-products.com.aumedsinfo.com.au This seemingly small structural change has a profound impact on the compound's physicochemical properties and its binding profile. mdpi.com
N-demethylation from a tertiary amine (clomipramine) to a secondary amine (desmethylclomipramine) generally leads to a decrease in lipophilicity and an increase in the potential for hydrogen bonding, as the secondary amine can act as a hydrogen bond donor. mdpi.com This alteration in physicochemical properties directly influences how the molecule interacts with its biological targets.
The most significant consequence of N-demethylation of clomipramine is the dramatic shift in its transporter selectivity. While clomipramine is a potent serotonin reuptake inhibitor with a much lower affinity for the norepinephrine transporter, desmethylclomipramine exhibits the opposite profile. wikipedia.org It binds with very high affinity to the norepinephrine transporter (NET) and has a significantly reduced affinity for the serotonin transporter (SERT). wikipedia.org This shift is a classic example of how a single metabolic step can drastically alter the pharmacological activity of a drug. mdpi.comresearchgate.net
Binding Affinities (Ki, nM) of Clomipramine and Desmethylclomipramine: wikipedia.org
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Clomipramine | Low nM range | High nM range |
| Desmethylclomipramine | 31.6 | 0.32 |
Lower Ki values indicate higher binding affinity.
Investigative Biological Roles Beyond Monoamine Transport
Autophagy Modulation
Desmethylclomipramine has been identified as a modulator of autophagy, a critical cellular process for the degradation and recycling of cellular components. Its effects are primarily characterized by the disruption of autophagic flux.
Studies in various cellular models have demonstrated that Desmethylclomipramine (DCMI) interferes with the autophagic flux. nih.govpnas.orgnih.govwikipedia.org Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. Treatment of cells with DCMI leads to a blockage in this pathway, preventing the completion of the autophagic process. This interference is observed in a time- and dose-dependent manner. nih.govpnas.org The obstruction of autophagic flux by DCMI has been shown to increase the cytotoxic effects of chemotherapeutic agents, suggesting a potential therapeutic application in conditions where malignant cells use autophagy to survive. nih.govpnas.orgnih.gov
A direct consequence of the blocked autophagic flux by Desmethylclomipramine is the significant accumulation of autophagosomal markers. nih.govpnas.orgnih.govwikipedia.org Key markers that increase in response to DCMI treatment include microtubule-associated protein 1 light chain 3-II (LC3-II) and p62/SQSTM1. nih.gov The p62 protein is a receptor for cargo destined for autophagic degradation and is itself degraded during the process. Therefore, an increase in p62 levels is a strong indicator of impaired autophagic clearance. nih.gov This accumulation of markers confirms that DCMI's effect is not on the induction of autophagy but rather on the inhibition of its later stages.
Desmethylclomipramine treatment leads to a concomitant blockage of the degradation of autophagic cargo. nih.govpnas.orgnih.govwikipedia.org This has been demonstrated through assays that measure the degradation of long-lived proteins, a standard method for assessing the final step of the autophagic pathway. In the presence of DCMI, the starvation-induced degradation of these proteins is significantly reduced. nih.gov This blockage of cargo degradation is a critical aspect of DCMI's interference with autophagy, as it prevents the recycling of cellular components and can lead to the buildup of potentially toxic materials within the cell.
Table 1: Summary of Desmethylclomipramine's Effects on Autophagy
| Parameter | Observed Effect of Desmethylclomipramine | References |
|---|---|---|
| Autophagic Flux | Interference and blockage | nih.govpnas.orgnih.govwikipedia.org |
| Autophagosomal Markers (LC3-II, p62) | Significant increase and accumulation | nih.govpnas.org |
| Autophagic Cargo Degradation | Blockage and inhibition | nih.govpnas.orgnih.govwikipedia.org |
E3 Ubiquitin Ligase Inhibition
Beyond its effects on autophagy, Desmethylclomipramine has been implicated in the inhibition of specific enzymes within the ubiquitin-proteasome system, another major cellular degradation pathway.
Research has identified Desmethylclomipramine's parent compound, clomipramine (B1669221), and its structural analogs as inhibitors of the HECT domain-containing E3 ubiquitin ligase, ITCH. uni-konstanz.denih.govnih.gov Norclomipramine, another name for Desmethylclomipramine, has been shown to inhibit ubiquitin chain elongation mediated by HECT-type E3 ligases. researchgate.net ITCH is responsible for targeting specific substrate proteins for ubiquitylation, which often leads to their degradation by the proteasome. The inhibitory effect of clomipramine analogs appears to be specific to some HECT E3 ligases, as they did not inhibit the tested RING E3 ligases. nih.gov
The inhibition of ITCH E3 ubiquitin ligase by compounds like Desmethylclomipramine has significant implications for various cellular processes. ITCH is known to regulate the ubiquitylation and degradation of several key proteins involved in cell fate, including p63, p73, c-Jun, and JunB. pnas.orguni-konstanz.denih.govnih.gov By preventing the degradation of these substrates, ITCH inhibitors can influence cellular pathways that control apoptosis and cell growth. For instance, the tumor suppressor proteins p63 and p73 are substrates of ITCH, and their stabilization through ITCH inhibition can impact cell cycle control and the response to DNA damage. pnas.org Furthermore, the depletion or inhibition of ITCH has been shown to potentiate the effects of chemotherapeutic drugs, leading to reduced cancer cell growth. uni-konstanz.denih.gov This suggests that by inhibiting ITCH, Desmethylclomipramine could synergize with cancer therapies by modulating pathways that regulate cell survival and death.
Table 2: Substrates of ITCH E3 Ubiquitin Ligase and Associated Cellular Processes
| ITCH Substrate | Associated Cellular Process | References |
|---|---|---|
| p63 | Epithelial development, cell cycle, apoptosis | pnas.org |
| p73 | DNA damage response, cell cycle control | uni-konstanz.denih.govnih.gov |
| c-Jun/JunB | Cell fate, T-cell regulation | uni-konstanz.denih.govnih.gov |
| Notch | Cell fate determination | uni-konstanz.denih.govnih.gov |
| c-FLIP | Apoptosis regulation | uni-konstanz.de |
Anti-Inflammatory Effects in Preclinical In Vitro and Animal Models
Neuro-Inflammation Pathways
More direct evidence for the anti-inflammatory effects of desmethylclomipramine has been observed in the context of neuro-inflammation. In vitro studies using co-cultures of neuronal and microglial cells have demonstrated that desmethylclomipramine can attenuate the inflammatory response. Specifically, research has shown that desmethylclomipramine reduces the levels of tumor necrosis factor-alpha (TNFα) and nitrites in a dose-dependent manner. This suggests that desmethylclomipramine may directly impact the activity of microglial cells, which are key mediators of the inflammatory cascade within the central nervous system. By reducing the production of these pro-inflammatory and neurotoxic molecules, desmethylclomipramine could potentially mitigate the detrimental effects of neuro-inflammation.
Table 1: Summary of In Vitro Anti-Inflammatory Effects of Desmethylclomipramine
| Biomarker | Model | Effect of Desmethylclomipramine | Implication |
|---|---|---|---|
| TNFα | Neuronal-BV2-microglial co-culture | Dose-dependent reduction | Attenuation of pro-inflammatory cytokine production |
| Nitrite (B80452) | Neuronal-BV2-microglial co-culture | Dose-dependent reduction | Reduction of nitric oxide-mediated neurotoxicity |
The findings from these preclinical models provide a foundation for further investigation into the anti-inflammatory and neuroprotective potential of desmethylclomipramine. The ability to modulate key mediators of neuro-inflammation, such as TNFα, highlights a promising avenue for future research beyond its established role in monoamine reuptake inhibition.
Future Directions and Emerging Research Areas
Elucidation of Novel Cellular and Molecular Targets
While the primary targets of desmethylclomipramine—monoamine transporters—are well-documented, ongoing research seeks to identify novel cellular and molecular interactions that may contribute to its broader pharmacological profile. nih.govresearchgate.net Recent studies have begun to unveil new potential targets, suggesting a more complex mechanism of action than previously understood.
For instance, research has pointed to the potential of desmethylclomipramine to interact with targets beyond the classical neurotransmitter systems. One study identified it as a potential inhibitor of S-phase kinase-associated protein 2 (SKP2), a component of the ubiquitin ligase complex involved in cell cycle regulation. mpg.de Furthermore, there is evidence suggesting its involvement in modulating inflammatory pathways. In vitro studies have shown that desmethylclomipramine can reduce tumor necrosis factor-alpha (TNFα) levels in a dose-dependent manner. mdpi.com This anti-inflammatory effect suggests a potential role in conditions with a neuroinflammatory component. mdpi.com
Another area of investigation is its effect on viral entry into cells. Research has demonstrated that desmethylclomipramine can inhibit the internalization of the angiotensin-converting enzyme 2 (ACE2) receptor, which is utilized by the SARS-CoV-2 virus for cellular entry. biorxiv.org This finding opens up avenues for exploring its potential in antiviral research. The compound's ability to cross the blood-brain barrier further enhances its potential for neurological research applications. mdpi.comresearchgate.net
Advanced Computational Chemistry Approaches for Design and Prediction
The advancement of computational chemistry is providing powerful new tools for understanding and predicting the activity of molecules like desmethylclomipramine. scielo.org.mxnih.gov These in silico methods are crucial for accelerating drug discovery and design by enabling the analysis of molecular interactions and the prediction of biological activity without the need for extensive initial laboratory work. scielo.org.mxrsc.org
Computational approaches can be broadly categorized as structure-based and ligand-based. nih.govnih.gov Structure-based methods utilize the three-dimensional structure of a target protein to predict how a ligand, such as desmethylclomipramine, will bind. nih.gov This can help in identifying new potential targets and in designing more potent and selective derivatives. Ligand-based approaches, on the other hand, use the known structure-activity relationships of a set of active compounds to predict the activity of new molecules. nih.gov
For desmethylclomipramine, these computational tools can be applied to:
Virtual Screening: Screen large databases of compounds to identify molecules with similar properties or predicted activities, potentially leading to the discovery of novel therapeutic agents. scielo.org.mx
Target Fishing: Identify potential molecular targets for desmethylclomipramine by computationally screening it against a wide array of protein structures. scielo.org.mx
Pharmacophore Modeling: Develop a 3D model of the essential features required for biological activity, which can guide the design of new and improved molecules. nih.gov
Molecular Dynamics Simulations: Simulate the dynamic interactions between desmethylclomipramine and its targets over time, providing insights into the stability and nature of the binding. lifechemicals.com
The integration of artificial intelligence and machine learning into these computational models is further enhancing their predictive power, paving the way for more efficient and targeted drug discovery efforts. lifechemicals.com
Development of Highly Selective Research Probes and Tool Compounds
A well-characterized chemical probe is an invaluable asset in biological research, allowing for the specific modulation of a protein's function to elucidate its role in cellular processes. icr.ac.uk While desmethylclomipramine itself is a metabolite of another drug, its distinct pharmacological profile makes it a candidate for development into a more selective research tool. nih.gov The key to a good chemical probe is high selectivity for its intended target, minimizing off-target effects that can confound experimental results. icr.ac.uk
The development of highly selective probes based on the desmethylclomipramine scaffold would involve medicinal chemistry efforts guided by the computational predictions discussed previously. The goal would be to modify the structure of desmethylclomipramine to enhance its affinity and selectivity for a specific target, such as the norepinephrine (B1679862) transporter or one of its newly identified targets. researchgate.net
Using desmethylclomipramine or its derivatives as research probes could help to:
Dissect the specific contributions of norepinephrine transporter inhibition to various physiological and pathological processes.
Investigate the downstream signaling pathways affected by its interaction with novel targets.
Validate the therapeutic potential of these novel targets in various disease models.
The availability of such selective tools is crucial for advancing our understanding of the complex biology regulated by these molecular targets. icr.ac.uk
Exploration of its Role in Non-Canonical Signaling Pathways in Research Models
Beyond its established effects on monoamine reuptake, there is growing interest in how desmethylclomipramine might influence non-canonical signaling pathways. These are cellular signaling cascades that are not part of the primary, well-understood mechanisms of action.
One such area of exploration is the compound's impact on autophagy, the cellular process of degrading and recycling cellular components. Some antidepressants have been shown to modulate autophagy, and this has implications for conditions like cancer and neurodegenerative diseases. mdpi.com For instance, some tricyclic antidepressants can induce autophagy through pathways like the inhibition of Akt/mTOR signaling. mdpi.com Further research is needed to determine the specific effects of desmethylclomipramine on autophagic pathways in different cell types, such as astrocytes and neurons. nih.gov
Another non-canonical pathway of interest is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.netnih.gov Given the observed anti-inflammatory effects of desmethylclomipramine, investigating its influence on the NF-κB pathway could provide a mechanistic explanation for these properties. mdpi.comnih.gov This could be particularly relevant in the context of neuroinflammation, which is implicated in a variety of neurological disorders. researchgate.net
Integration of Omics Data for Systems-Level Understanding
The advent of "omics" technologies—genomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the effects of a compound like desmethylclomipramine on a global, systems-level. biorxiv.org By integrating data from these different platforms, researchers can move beyond a single-target, single-pathway view to a more holistic understanding of the compound's biological impact.
Transcriptomics: Analyzing changes in gene expression in response to desmethylclomipramine treatment can reveal which genes and pathways are modulated. For example, transcriptomic analysis has been used to identify compounds that could modulate the genetic networks affected by traumatic brain injury, with desmethylclomipramine being one such candidate. researchgate.net In vitro studies have shown that it can upregulate the expression of the Nfe2l2 gene, which is involved in the antioxidant response. mdpi.com
Proteomics: This involves the large-scale study of proteins, including their expression, modifications, and interactions. Proteomic profiling can identify the proteins that directly or indirectly interact with desmethylclomipramine, providing further clues about its mechanism of action. dntb.gov.ua
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov Analyzing the metabolic profile of cells or organisms treated with desmethylclomipramine can reveal alterations in metabolic pathways. nih.gov Given that desmethylclomipramine is itself a metabolite, understanding its impact on the broader metabolome is of particular interest. nih.govdrugbank.com
Q & A
Q. What are the primary metabolic pathways of desmethylclomipramine, and how do they influence experimental design in pharmacokinetic studies?
Desmethylclomipramine is a major active metabolite of clomipramine, formed via CYP450-mediated demethylation (CYP2D6, CYP3A4, and others). Its elimination involves hydroxylation to 8-hydroxy metabolites, which are excreted as glucuronides. Researchers should use liquid chromatography-mass spectrometry (LC-MS) to quantify parent and metabolite concentrations in plasma and tissues, as hydroxylation is genetically regulated (e.g., debrisoquine metabolism polymorphisms) and may lead to inter-individual variability . Experimental designs must account for nonlinear pharmacokinetics at high clomipramine doses (>150 mg/day) due to saturable metabolism .
Q. How should researchers address variability in desmethylclomipramine-to-clomipramine ratios across populations?
The ratio decreases during pregnancy due to altered CYP activity and clearance, necessitating longitudinal plasma monitoring in gestational studies . In dogs, the ratio (1:2.5) differs from humans (3:1), highlighting species-specific metabolism. Methodologically, adjust dosing regimens based on population-specific CYP2D6 genotyping and validate assays for free (unbound) fractions, as protein binding (97–98%) affects bioavailability .
Q. What analytical methods are recommended for quantifying desmethylclomipramine in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS is preferred for sensitivity and specificity. For neuropharmacology studies, measure cerebrospinal fluid (CSF) concentrations, which are 2.6× higher than plasma levels, to assess blood-brain barrier penetration . Include quality controls for matrix effects and validate recovery rates for hydroxylated metabolites .
Advanced Research Questions
Q. How can contradictory findings on desmethylclomipramine’s role in neonatal withdrawal syndromes be resolved?
While neonatal withdrawal symptoms correlate poorly with plasma concentrations, monitor free fractions (unbound to albumin) and employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to link declining metabolite levels (half-life: 36 hours) to Finnegan scores. Use longitudinal sampling in mother-infant pairs to assess placental transfer and milk excretion dynamics . Contradictions may arise from adaptive syndrome mechanisms independent of absolute concentrations, necessitating multi-omics approaches (e.g., metabolomics) .
Q. What experimental strategies are critical for studying desmethylclomipramine’s neuroinflammatory modulation in traumatic brain injury (TBI)?
In rodent TBI models, combine transcriptomic analysis (e.g., RNA-seq for Nfe2l2, Nfkb, S100a4) with biomarker monitoring (nitric oxide, neuronal survival assays). Use a stepwise pipeline: (1) in silico prediction of gene networks (LINCS, IPA), (2) in vitro validation in neuronal cell lines, and (3) in vivo proof-of-concept trials with dose adjustments to match human spinal cord concentrations (~200 ng/g) . Address off-target effects (e.g., tubulin downregulation) via CRISPR screens .
Q. How should researchers design studies to evaluate desmethylclomipramine’s autophagy-inhibiting potential in cancer therapy?
Use prostate cancer cell lines (e.g., PC3) treated with clomipramine/desmethylclomipramine in combination with taxanes. Measure autophagic flux via LC3-II/LC3-I ratios and p62 degradation. In vivo, validate synergy with androgen deprivation therapy using xenograft models and monitor serum levels to avoid cardiotoxicity (total concentrations <500 ng/mL). Include CYP2D6 knockout models to isolate metabolite-specific effects .
Methodological and Data Analysis Considerations
Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of desmethylclomipramine?
Apply nonlinear mixed-effects modeling (NONMEM) to account for saturable metabolism and inter-individual variability. Covariates like smoking status (reduces clomipramine exposure) and CYP2D6 phenotype (poor vs. extensive metabolizers) should be included. Use bootstrapping to validate parameter estimates in small cohorts (e.g., n=12 in pregnancy studies) .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for desmethylclomipramine?
Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution (e.g., lung, brain) from in vitro permeability assays. For neuroinflammation studies, correlate CSF metabolite levels with transcriptomic endpoints (e.g., Ifng, Il-17 suppression in spinal cord) . Use RedCAP databases for standardized data collection and ensure blinding in preclinical trials to reduce bias .
Q. What guidelines should be followed for reporting desmethylclomipramine data in manuscripts?
Adhere to the Beilstein Journal’s standards: (1) Describe experimental methods in detail for replication, (2) Limit main text to 5 key compounds, (3) Deposit raw LC-MS/RNA-seq data in repositories like Figshare, and (4) Reference original pharmacokinetic studies (e.g., Hullin et al., 1980) . Avoid abbreviating chemical names and use IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
